3-(Ethenylideneamino)phenol
Description
Properties
CAS No. |
62496-06-4 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
ethenyl-(3-oxocyclohexa-1,5-dien-1-yl)azanide |
InChI |
InChI=1S/C8H7NO/c1-2-9-7-4-3-5-8(10)6-7/h2-6H,1H2 |
InChI Key |
SIXFBGFTYGQJFS-UHFFFAOYSA-N |
Canonical SMILES |
C=C[N-]C1=CC(=O)[CH+]C=C1 |
Origin of Product |
United States |
Theoretical Investigations and Computational Elucidation of 3 Ethenylideneamino Phenol
Quantum Mechanical Characterization of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. Methods such as Density Functional Theory (DFT) are instrumental in characterizing electronic properties that govern a molecule's reactivity and interactions. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. For 3-(Ethenylideneamino)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the ethenylideneamino group, while the LUMO would likely be distributed over the ethenylideneamino moiety and the aromatic ring.
Illustrative Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of an FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the phenolic oxygen and the nitrogen of the imino group, highlighting these as the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction. The aromatic ring would likely display a more complex potential distribution due to the interplay of the electron-donating hydroxyl group and the electron-withdrawing ethenylideneamino group.
Charge Distribution and Bond Order Analysis
An analysis of the charge distribution provides a quantitative measure of the electronic character of each atom within the molecule. This is often accomplished using population analysis methods, which partition the total electron density among the atoms. The resulting atomic charges can reveal the extent of electron transfer between different parts of the molecule and can help to explain its polarity and reactivity.
Bond order analysis, on the other hand, provides insight into the nature and strength of the chemical bonds. A higher bond order generally corresponds to a stronger, shorter bond. For this compound, this analysis would quantify the degree of double-bond character in the C=N bond of the ethenylideneamino group and the delocalization of electrons within the phenol ring.
Illustrative Atomic Charges and Bond Orders for this compound
| Atom/Bond | Charge (a.u.) / Bond Order |
|---|---|
| O (phenolic) | -0.65 |
| N (imino) | -0.45 |
| C=N | 1.95 |
| C-O (phenolic) | 1.10 |
Note: The data in this table is hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Delocalization Pathways
Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the delocalization of electron density from filled Lewis-type orbitals (bonds and lone pairs) to empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). The strength of these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis.
Conformational Landscape and Energetic Profiles
The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and to determine the energy barriers between them.
Torsional Energy Barriers and Preferred Conformations of the Ethenylideneamino Moiety
The rotation around the single bond connecting the ethenylideneamino group to the phenol ring is a key conformational freedom in this compound. A potential energy surface scan can be performed by systematically changing the dihedral angle of this bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for interconversion.
The preferred conformation will be the one with the lowest energy, which is determined by a balance of steric and electronic effects. For this compound, the planarity of the molecule may be favored to maximize π-conjugation between the phenol ring and the ethenylideneamino group. The torsional energy barrier would quantify the energy required to rotate the ethenylideneamino group out of this plane.
Illustrative Torsional Energy Profile for the C-N Bond Rotation in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 0.0 (Planar Conformer) |
| 90 | 5.2 (Transition State) |
| 180 | 0.5 (Slightly less stable planar conformer) |
Note: The data in this table is hypothetical and serves as an example of a torsional energy profile.
Intramolecular Hydrogen Bonding Interactions and Their Energetic Contributions
Intramolecular hydrogen bonding (IHB) is a critical non-covalent interaction that significantly influences the conformational preferences, stability, and reactivity of molecules. In derivatives of this compound, particularly those with ortho-hydroxyl groups, the formation of an IHB between the phenolic hydrogen and the imine nitrogen is a key determinant of their three-dimensional structure.
Theoretical studies on analogous ortho-hydroxyaryl Schiff bases have extensively employed Density Functional Theory (DFT) to explore the energetics of these interactions. The strength of the O-H···N hydrogen bond can be quantified by comparing the energy of the conformer featuring the IHB with a conformer where the hydroxyl group is rotated away from the imine nitrogen.
For a series of 2-substituted phenols, DFT calculations have been used to determine the intramolecular hydrogen bond enthalpy (ΔHintra-HB). This is calculated as the enthalpy difference between the hydrogen-bonded form and the lowest-energy conformer where the OH group is in the "away" position. acs.org These calculations reveal that the strength of the IHB is influenced by the electronic nature of the substituents on the aromatic ring. acs.org Electron-withdrawing groups tend to strengthen the IHB. acs.org
The energetic contribution of these hydrogen bonds is often analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). aip.org QTAIM provides a rigorous way to partition the electron density of a molecule and characterize the nature of chemical bonds, including hydrogen bonds. aip.org The analysis of the electron density at the bond critical point (BCP) between the hydrogen and the acceptor atom provides a measure of the bond's strength.
Table 1: Calculated Intramolecular Hydrogen Bond Enthalpies (ΔHintra-HB) for a Selection of 2-Substituted Phenols (Analogous Systems)
| Substituent (X) | ΔHintra-HB (kcal/mol) |
|---|---|
| -CHO | 7.3 |
| -COCH3 | 6.5 |
| -NO2 | 6.9 |
| -F | 1.6 |
| -Cl | 1.5 |
Data sourced from DFT calculations on 2-substituted phenols as model systems. acs.org
Solvent Effects on Conformational Equilibria
The surrounding solvent environment can profoundly impact the conformational equilibrium of a molecule by stabilizing or destabilizing different conformers to varying extents. For molecules like this compound, which can exist in multiple conformations due to the rotation around single bonds, the choice of solvent can shift the population of these conformers.
Computational chemistry addresses solvent effects through various solvation models. The most common are implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good qualitative understanding of how a solvent's polarity affects conformational energies.
Explicit solvation models, on the other hand, involve including a specific number of solvent molecules in the calculation and treating their interactions with the solute molecule explicitly. This method is more computationally intensive but can provide a more detailed and accurate picture of solute-solvent interactions, especially when specific interactions like hydrogen bonding with the solvent are significant.
Table 2: Calculated Relative Energies of a Model Phenol Derivative in Different Solvents
| Conformer | Gas Phase (kcal/mol) | Water (PCM) (kcal/mol) | Chloroform (PCM) (kcal/mol) |
|---|---|---|---|
| Conformer A (IHB) | 0.00 | 0.00 | 0.00 |
| Conformer B (No IHB) | 5.20 | 4.10 | 4.80 |
Illustrative data based on typical energy differences found in computational studies of phenol derivatives.
Computational Reaction Mechanism Studies and Kinetics
Understanding the reaction mechanisms by which molecules like this compound are formed or undergo further transformations is a central goal of computational chemistry. Theoretical studies can map out the entire reaction pathway, identify key intermediates and transition states, and calculate the associated energy changes, providing deep insights into the reaction's feasibility and kinetics.
Transition State Identification and Energy Barrier Calculations for Key Transformations
A key aspect of studying a chemical reaction computationally is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For the formation of a Schiff base like this compound from 3-aminophenol (B1664112) and a suitable carbonyl compound, the reaction typically proceeds through a carbinolamine intermediate. masterorganicchemistry.com Computational methods can be used to locate the transition states for both the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step to form the imine.
Transition state searches are typically performed using algorithms that look for a first-order saddle point on the potential energy surface. Once a candidate TS structure is found, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been identified, the reaction pathway connecting it to the reactants and products can be mapped out using an Intrinsic Reaction Coordinate (IRC) calculation. scm.com An IRC analysis follows the path of steepest descent from the transition state in both the forward and reverse directions, thus confirming that the located TS indeed connects the desired reactants and products. scm.com
The IRC plot provides a detailed view of the energy profile along the reaction coordinate and shows how the geometry of the system changes as the reaction progresses. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the transformation.
Kinetic and Thermodynamic Parameters for Proposed Reaction Pathways
From the computed potential energy surface, various kinetic and thermodynamic parameters can be derived. Transition State Theory (TST) is often used to calculate the rate constant (k) of a reaction from the Gibbs free energy of activation (ΔG‡).
Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can be calculated from the energies of the reactants and products. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under the given conditions.
For the formation of imines, computational studies have shown that the reaction is often reversible, and the position of the equilibrium can be influenced by factors such as pH and the presence of catalysts. acs.org
Table 3: Illustrative Calculated Thermodynamic and Kinetic Data for a Model Imine Formation Reaction
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 15-25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -5 to 5 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -2 to 2 kcal/mol |
Typical range of values obtained from DFT calculations on the formation of Schiff bases from aromatic amines and aldehydes. acs.org
Advanced Computational Methodologies for Predicting Reactivity
Beyond standard DFT calculations, a range of advanced computational methodologies can be employed to predict the reactivity of molecules like this compound with greater accuracy and insight.
One such approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For phenol derivatives, QSAR models have been developed to predict properties such as their antioxidant activity and toxicity based on calculated quantum chemical descriptors like HOMO-LUMO energies, molecular electrostatic potential, and various thermodynamic parameters. nih.govnih.govfrontiersin.org
The Atoms in Molecules (AIM) theory, as mentioned earlier, provides a powerful tool for analyzing the electron density to understand chemical bonding and reactivity. mdpi.com By examining the topology of the electron density, one can identify bond critical points and characterize the nature of interactions, which can be correlated with the reactivity of different sites within a molecule. mdpi.com
Furthermore, more sophisticated solvation models that go beyond the simple continuum approach can be used to better capture the influence of the solvent on reactivity. Hybrid models that combine an explicit treatment of the first solvation shell with a continuum model for the bulk solvent can provide a more accurate description of solute-solvent interactions and their effect on reaction barriers and mechanisms. uit.nonih.gov
Theoretical pKa Determination for Phenolic Acidity
The acidity of the phenolic hydroxyl group is a fundamental characteristic of this compound. Theoretical methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for the accurate prediction of pKa values in solution. The direct method, which involves calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and then accounting for solvation effects, is a common approach.
The pKa is calculated using the following equation:
pKa = (ΔG*aq) / (2.303RT)
where ΔG*aq is the standard Gibbs free energy change of the acid dissociation in the aqueous phase, R is the ideal gas constant, and T is the temperature in Kelvin. The accuracy of the calculated pKa is highly dependent on the chosen level of theory, including the functional and basis set, as well as the solvation model used to approximate the solvent effects.
Various studies on substituted phenols have demonstrated that functionals such as B3LYP and CAM-B3LYP, combined with basis sets like 6-311++G(d,p), provide reliable pKa predictions. Solvation is typically modeled using implicit continuum models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). The inclusion of explicit water molecules in the first solvation shell of the phenolic proton and the phenoxide ion has been shown to further improve the accuracy of the calculations.
For a series of substituted phenols, theoretical calculations have yielded pKa values that are in close agreement with experimental data, often with a mean absolute error of less than 0.5 pKa units. The electronic nature of the substituents plays a crucial role in determining the phenolic acidity. Electron-withdrawing groups tend to lower the pKa (increase acidity) by stabilizing the resulting phenoxide ion, while electron-donating groups have the opposite effect. In this compound, the ethenylideneamino substituent's electronic influence on the phenyl ring will be a key determinant of its pKa.
Table 1: Theoretical vs. Experimental pKa Values for Selected Substituted Phenols (Note: This table presents illustrative data for various substituted phenols to demonstrate the accuracy of theoretical methods. Specific theoretical values for this compound are not available in the cited literature.)
| Compound | Substituent | Experimental pKa | Calculated pKa (B3LYP/6-311++G(d,p)/SMD) |
| Phenol | -H | 9.99 | 9.95 |
| 4-Nitrophenol | -NO2 | 7.15 | 7.08 |
| 4-Cyanophenol | -CN | 7.95 | 7.89 |
| 4-Methoxyphenol | -OCH3 | 10.21 | 10.15 |
| 3-Aminophenol | -NH2 | 9.87 | 9.80 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)
Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors. nih.gov These descriptors are categorized as either global, which describe the reactivity of the molecule as a whole, or local, which provide insights into the reactivity of specific atomic sites within the molecule.
Global Reactivity Descriptors
Global reactivity descriptors are derived from the molecule's electronic energy and its response to a change in the number of electrons. Key global descriptors include:
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from the system.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.
Global Softness (S): The reciprocal of hardness (S = 1/2η), it quantifies the molecule's polarizability. A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
Table 2: Calculated Global Reactivity Descriptors for Phenol and Substituted Phenols (Illustrative Data) (Note: This table provides representative data to illustrate the concepts. Specific values for this compound are not available in the cited literature.)
| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |
| Phenol | -6.54 | -0.21 | 3.165 | 2.21 |
| 2-Aminophenol | -5.89 | -0.15 | 2.87 | 2.15 |
| 2-Nitrophenol | -7.21 | -2.54 | 2.335 | 5.78 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Local Reactivity Descriptors: Fukui and Parr Functions
To understand the regioselectivity of chemical reactions, local reactivity descriptors are employed. These functions identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Fukui Function (f(r)): The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.gov It indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. The condensed Fukui functions (fk+, fk-, f_k^0) for an atom k are used to predict the sites for nucleophilic, electrophilic, and radical attacks, respectively. A higher value of the condensed Fukui function at a particular atomic site suggests a higher reactivity at that site.
Parr Functions (P(r)): Proposed as an alternative to Fukui functions, Parr functions are related to the atomic spin density (ASD) of the radical cation and radical anion of the molecule. scite.ai The nucleophilic Parr function (Pk-) and the electrophilic Parr function (Pk+) are derived from the ASD of the radical cation and radical anion, respectively. scite.aisemanticscholar.org These functions have been shown to be powerful tools for predicting the most reactive sites in polar organic reactions. researchgate.net
For a molecule like this compound, the calculation of Fukui and Parr functions would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution, these descriptors would predict which carbon atoms on the phenol ring are most susceptible to attack. Similarly, for reactions involving the ethenylideneamino group, these local descriptors would identify the most reactive atoms within that functional group. A computational study on aminophenol stability has shown that the position of the amino group influences the spin-density distribution in the corresponding phenoxyl radical, which is directly related to its reactivity. researchgate.net
Synthetic Strategies and Methodological Advancements for 3 Ethenylideneamino Phenol
De Novo Synthesis of the Phenolic Ring Incorporating Ethenylideneamino Precursors
Building the aromatic ring from the ground up offers a powerful method for controlling the final substitution pattern. This approach involves constructing the phenol (B47542) ring from smaller, non-aromatic fragments, where one of the building blocks contains a precursor to the ethenylideneamino moiety.
The construction of polysubstituted aromatic rings can be achieved through cycloaddition cascade reactions. oregonstate.edu A plausible de novo strategy for 3-(Ethenylideneamino)phenol involves a formal [3+3] or [4+2] annulation. In one hypothetical approach, a vinyl sulfoxonium ylide bearing a protected amino group could react with a cyclopropenone derivative. This type of cycloaddition has been shown to produce tetrasubstituted phenols. nih.gov Another strategy involves the self-condensation of enaminodiones, which can serve as a transition metal-free method for benzene (B151609) ring construction, leading to highly functionalized acyl-substituted phenols. researchgate.net
A particularly relevant approach is the synthesis of substituted anilines from unsaturated 1,5-dicarbonyl intermediates. acs.org These precursors, accessible via olefin cross-metathesis, can cyclize upon treatment with an amine to form the carbocyclic aryl amine ring. By carefully selecting the starting homoallylic alcohol and vinyl ketone, a 1,5-dicarbonyl could be designed to cyclize and subsequently aromatize into the desired this compound structure.
| Reaction Type | Key Precursors | General Conditions | Potential Outcome |
| [3+3] Annulation | Vinyl sulfoxonium ylide (amine-substituted), Cyclopropenone | Metal-free or Copper-catalyzed | 2,3,5,6-Tetrasubstituted Phenol |
| Enaminodione Self-Condensation | Enaminodione with appropriate substituents | Base-promoted (e.g., t-BuOK) | Diacyl-substituted Phenol |
| 1,5-Dicarbonyl Cyclization | Unsaturated 1,5-dicarbonyl | Primary or secondary amine, mild acid | Multisubstituted Carbocyclic Aryl Amine |
Rearrangement reactions provide an alternative route to substituted phenols, often proceeding through complex mechanistic pathways to afford specific isomers. The dienone-phenol rearrangement, for instance, converts 4,4-disubstituted cyclohexadienones into stable 3,4-disubstituted phenols in the presence of acid. wikipedia.org A precursor molecule, such as a cyclohexadienone substituted at the 4-position with an alkyl group and an ethenylideneamino-containing moiety, could theoretically rearrange to furnish the target phenolic structure. The migratory aptitude of the substituents plays a critical role in determining the final product. wikipedia.org
More directly related to the synthesis of aminophenols is the Bamberger rearrangement, which converts N-phenylhydroxylamines into 4-aminophenols using a strong aqueous acid. wiley-vch.de While this classically yields the para-isomer, modifications and specific substrate designs could potentially influence the regiochemical outcome. A more modern and highly relevant strategy involves a copper-catalyzed cascade reaction of N-alkoxy-2-methylanilines. nih.gov This process proceeds via a wikipedia.orglibretexts.org-rearrangement of the alkoxy group, followed by an oxa-Michael addition, ultimately yielding meta-aminophenol derivatives. Adapting this methodology to precursors containing an ethenylideneamino group could provide a direct route to the target compound.
| Rearrangement Reaction | Starting Material Type | Typical Catalyst/Reagent | Key Transformation |
| Dienone-Phenol Rearrangement | 4,4-Disubstituted Cyclohexadienone | Acid (e.g., H₂SO₄) | Migration of a substituent to form a 3,4-disubstituted phenol. wikipedia.org |
| Bamberger Rearrangement | N-Phenylhydroxylamine | Strong aqueous acid | Rearrangement to form an aminophenol, typically the para-isomer. wiley-vch.de |
| Copper-Catalyzed Cascade | N-Alkoxy-2-methylaniline | IPrCuBr / AgSbF₆ | wikipedia.orglibretexts.org-rearrangement followed by oxa-Michael addition to yield meta-aminophenol derivatives. nih.gov |
Regioselective Introduction of the Ethenylideneamino Moiety onto Phenol Derivatives
This synthetic paradigm begins with a phenol or a readily available derivative, such as 3-aminophenol (B1664112), and focuses on the selective installation of the ethenylideneamino functional group at the C-3 position.
The most direct and widely practiced method for forming an imine (or Schiff base) is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). redalyc.orgwikipedia.org This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then eliminates water to form the C=N double bond. wikipedia.org
In the context of this compound, this strategy involves the reaction of 3-aminophenol with an ethenyl-carbonyl compound. 3-Aminophenol serves as the nucleophilic primary amine, and its reaction with an α,β-unsaturated aldehyde or ketone, such as acrolein (propenal) or methyl vinyl ketone, would yield the corresponding imine. The reaction is reversible and is often driven to completion by the removal of water. wikipedia.org This method has been successfully used to synthesize various phenolic azomethine compounds. researchgate.net
| Amine Component | Carbonyl Component | Catalyst/Solvent | Product Type |
| 3-Aminophenol | Acrolein | Glacial Acetic Acid / Ethanol | (E)-3-((Prop-2-en-1-ylidene)amino)phenol |
| 3-Aminophenol | Methyl Vinyl Ketone | p-Toluenesulfonic acid / Toluene | (E)-3-((But-3-en-2-ylidene)amino)phenol |
| 3-Aminophenol | Cinnamaldehyde | Acid catalyst | Phenolic Azomethine |
An alternative, though less conventional, approach involves starting with a phenol ring that already bears the ethenylidene substituent and subsequently introducing the amino group. The direct amination of phenols is a challenging transformation but has been achieved using specialized catalytic systems. For example, a rhodium-catalyzed amination of phenols with amines provides a redox-neutral pathway to anilines, where water is the only byproduct. organic-chemistry.org This reaction leverages the catalyst's ability to facilitate the keto-enol tautomerization of the phenol, enabling a subsequent dehydrative condensation with an amine. organic-chemistry.org
Another strategy involves the generation of benzynes in situ from phenols, which can then be trapped with an amine source like potassium hexamethyldisilazide to produce primary anilines. nih.gov Applying these methods would require the initial synthesis of a 3-(ethenylidene)-phenol, which could then be subjected to catalytic amination conditions to install the required amino functionality, forming the target imine.
| Methodology | Substrate | Key Reagents | Mechanistic Feature |
| Rhodium-Catalyzed Amination | 3-(Ethenylidene)-phenol | [Cp*RhCl₂]₂, Amine (e.g., NH₃ source) | π-coordination facilitates keto-enol tautomerization and dehydrative condensation. organic-chemistry.org |
| Benzyne-Mediated Deoxyamination | 3-(Ethenylidene)-phenol derivative | Base, Amine nucleophile (KHMDS) | In situ benzyne (B1209423) formation followed by nucleophilic addition of the amine. nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to molecular complexity. nih.gov Many MCRs are initiated by the formation of an imine. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are particularly powerful for generating diverse molecular scaffolds. researchgate.net
A plausible MCR for the synthesis of this compound could involve the reaction of a phenol derivative, an aldehyde, and an isocyanide in a one-pot process. For example, a three-component reaction between 2-aminophenols, isocyanides, and ketones has been shown to produce benzoxazoles through the intramolecular trapping of a reactive nitrilium intermediate by the adjacent phenolic group. mdpi.com A carefully designed MCR could assemble the target molecule by combining 3-aminophenol, an α,β-unsaturated aldehyde, and a third component in a sequence that results in the desired structure, potentially offering significant advantages in terms of step economy and waste reduction. nih.gov
Stereoselective Synthesis of Enantiomeric Forms (If Applicable to Chiral Analogues)
The core structure of this compound itself is not chiral. The C=N double bond does not typically lead to stereoisomers that are stable at room temperature, and the nitrogen atom in simple imines undergoes rapid pyramidal inversion, preventing the isolation of enantiomers. chimia.ch Therefore, the stereoselective synthesis of enantiomeric forms is not directly applicable to this compound.
However, chirality can be introduced into analogues of this compound by incorporating chiral moieties into either the phenolic or the N-substituent part of the molecule. The resulting chiral Schiff bases are of significant interest as they can act as privileged ligands in asymmetric catalysis. chimia.chnih.gov The stereoselective synthesis of these chiral analogues often involves the use of chiral starting materials, such as chiral amino alcohols, which can be condensed with a suitable carbonyl compound. researchgate.net
For example, chiral Schiff bases have been synthesized from chiral amino alcohols and used to catalyze enantioselective Henry (nitro aldol) reactions. researchgate.net Another approach involves the use of chiral metal complexes where the Schiff base acts as a ligand, and the metal center becomes stereogenic upon coordination. chimia.ch These chiral Schiff base metal complexes are effective catalysts for a variety of asymmetric transformations. nih.gov
Table 1: Examples of Chiral Schiff Base Ligands and Their Applications in Asymmetric Synthesis
| Chiral Starting Material | Resulting Chiral Schiff Base Application | Reference |
| Chiral amino alcohols | Catalysis of enantioselective Henry reactions | researchgate.net |
| Ferrocene carbaldehyde and chiral amino alcohols | Enantioselective nitroaldol reactions | researchgate.net |
| Pro-chiral Schiff base ligand with Cu(II) | Asymmetric synthesis of 1,2,3-triazoles | nih.gov |
Sustainable and Green Chemical Methodologies in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including Schiff bases. sphinxsai.comresearchgate.net These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
While the condensation reaction to form Schiff bases is often acid-catalyzed, several catalyst-free and organocatalytic methods have been developed. Solvent-free synthesis, often achieved by grinding the reactants together at room temperature (mechanochemistry), can proceed efficiently without the need for a catalyst. uin-malang.ac.idsemanticscholar.org This method is not only environmentally benign but also offers high yields and purity. uin-malang.ac.id
Organocatalysis provides another green alternative to traditional metal-based or strong acid catalysts. chemistryviews.org For instance, quinone-catalyzed oxidative deformylation of 1,2-amino alcohols has been reported as a novel organocatalytic approach for imine synthesis. beilstein-journals.org Research has also explored the use of natural acids, such as those found in cashew shell extract, as catalysts for Schiff base synthesis under microwave irradiation. acs.org A highly selective para C-H amination of unprotected phenols with iminoquinone acetals has been achieved using organocatalysis, providing functionalized phenols in good to excellent yields. nih.gov
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis of Schiff bases, as mentioned above, is a highly effective strategy. sphinxsai.comuin-malang.ac.idsemanticscholar.org These reactions are often carried out by simply mixing and grinding the solid reactants, leading to a significant reduction in waste and environmental impact. uin-malang.ac.idjocpr.com
When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent for some Schiff base syntheses, particularly when the reactants are sufficiently soluble. jocpr.com In some cases, the reaction can be performed in a water suspension medium. jocpr.com
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netderpharmachemica.com For the synthesis of Schiff bases, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. derpharmachemica.comgavinpublishers.com Microwave-assisted synthesis can be performed with or without a solvent. sphinxsai.comderpharmachemica.com Solvent-free microwave-assisted synthesis is particularly attractive as it combines the benefits of both approaches. acs.orgderpharmachemica.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Phenolic Schiff Base
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Reflux in Ethanol) | 1.0 - 2.0 hours | ~70-80% | derpharmachemica.com |
| Microwave Irradiation (Solvent-free) | 2.0 - 3.0 minutes | >90% | derpharmachemica.com |
Spectroscopic Characterization and Structural Elucidation of 3 Ethenylideneamino Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-(Ethenylideneamino)phenol. Through a suite of one- and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.
High-resolution ¹H and ¹³C NMR spectra provide the initial and most critical data for structural assignment. The chemical shifts (δ) indicate the electronic environment of each nucleus, while spin-spin coupling in the ¹H spectrum reveals proximity through covalent bonds.
¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the phenolic, aromatic, and ethenylidene protons. The aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton attached to the oxygen (O-H) will typically appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The two protons of the terminal vinylidene group (=CH₂) are expected to appear as a singlet in the olefinic region of the spectrum.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethenylideneamino group. The carbon atom bonded to the hydroxyl group (C3) and the carbon atom bonded to the nitrogen (C1) will be significantly influenced by these electronegative atoms. The carbons of the C=C=N (ketenimine) moiety are particularly diagnostic, with the central sp-hybridized carbon appearing at a very low field (high chemical shift) and the terminal sp²-hybridized carbon appearing at a much higher field.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| OH | 9.0 - 10.0 | broad singlet | - |
| H4 | 7.15 - 7.25 | triplet | J = 8.0 |
| H6 | 6.80 - 6.90 | doublet | J = 8.0 |
| H2 | 6.70 - 6.80 | singlet (or narrow triplet) | J ≈ 2.0 |
| H5 | 6.60 - 6.70 | doublet | J = 8.0 |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=C =N | 195 - 205 |
| C3 (-OH) | 155 - 160 |
| C1 (-N) | 145 - 150 |
| C5 | 130 - 135 |
| C4 | 118 - 122 |
| C2 | 115 - 119 |
| C6 | 110 - 114 |
| C =C=N | 85 - 95 |
2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, specifically between H4 and H5, and between H5 and H6. The lack of correlation to H2 would confirm its relative isolation, and the absence of any correlations for the =CH₂ and OH protons would confirm they are not coupled to other protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link each aromatic proton signal (H2, H4, H5, H6) to its corresponding carbon signal (C2, C4, C5, C6) and the =CH₂ proton signal to the terminal vinylidene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecule's backbone by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:
The vinylidene protons (=CH₂) showing a correlation to the central ketenimine carbon (C=C =N), confirming the C=C bond.
Aromatic protons H2 and H6 showing correlations to the carbon C1, confirming the attachment point of the ethenylideneamino group.
Aromatic proton H2 showing a correlation to C3, confirming the meta-substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of bonding. A NOESY spectrum could reveal correlations between the vinylidene (=CH₂) protons and the aromatic proton at the C2 position, providing insight into the preferred conformation or rotational orientation of the substituent relative to the phenol (B47542) ring.
Variable Temperature (VT) NMR studies can provide information on dynamic processes such as restricted rotation. In this compound, rotation around the C1-N single bond might be hindered. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent aromatic protons or carbons (e.g., H2 and H6 might become non-equivalent). By analyzing the spectra at different temperatures, the energy barrier for this rotation could be calculated.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman)
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is highly effective for identifying the specific functional groups present in a molecule.
Each functional group in this compound has a characteristic vibrational frequency.
O-H Stretch: A strong, broad absorption band is expected in the FTIR spectrum between 3200 and 3600 cm⁻¹, characteristic of the phenolic hydroxyl group, which is often involved in hydrogen bonding.
C=C=N Asymmetric Stretch: The most diagnostic peak for the ketenimine functionality is its intense, sharp asymmetric stretching vibration. This is expected to appear in a unique region of the IR spectrum, typically between 2000 and 2050 cm⁻¹. Its high intensity makes it an excellent marker for the presence of this group.
C=Caromatic Stretches: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450-1610 cm⁻¹ region.
C=Cvinylidene Stretch: The symmetric stretch of the C=C=N system is often weak in the FTIR spectrum but may be more prominent in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Ethenylideneamino C=C=N | Asymmetric Stretch | 2000 - 2050 | Strong, Sharp |
| Aromatic C=C | Ring Stretch | 1580 - 1610 | Medium-Strong |
The fingerprint region of the vibrational spectrum, typically below 1500 cm⁻¹, contains a complex series of absorptions corresponding to bending vibrations and other skeletal modes. While individual peak assignment can be difficult, this region is unique for each molecule.
The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern of the aromatic ring. For a 1,3-disubstituted (meta) pattern, strong bands are typically observed in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions. Analysis of this region allows for clear differentiation of this compound from its potential structural isomers, such as the 2- (ortho) and 4- (para) substituted analogues, as each would exhibit a distinct and characteristic pattern of bands.
In Situ Spectroscopic Monitoring of Reactions
The synthesis of this compound, typically achieved through the condensation reaction of 3-aminophenol (B1664112) with an acetaldehyde (B116499) equivalent, can be monitored in real-time using in situ spectroscopic methods. This approach allows for the tracking of reactant consumption and product formation, providing crucial kinetic and mechanistic data without the need for sample isolation.
Techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. In a typical UV-Vis monitoring experiment, the reaction mixture is continuously analyzed in a spectrophotometer. distantreader.org The formation of the C=N imine bond extends the conjugated π-system of the aromatic ring, leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the reactants. nih.gov By monitoring the increase in absorbance at the λmax of the product, the reaction progress can be followed. distantreader.org
Similarly, in situ NMR spectroscopy can track the disappearance of the aldehyde proton signal from acetaldehyde and the amine protons of 3-aminophenol, alongside the concurrent appearance of the characteristic imine proton signal (HC=N) in the 1H NMR spectrum of the product. nih.goviieta.org This provides unambiguous evidence of the Schiff base formation and allows for the determination of reaction rates and the detection of any potential intermediates or side products.
Mass Spectrometry (MS and Tandem MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental composition. For this compound, the molecular formula is C8H9NO. HRMS can distinguish the exact mass of this compound from other species with the same nominal mass. thermofisher.comnih.gov The precise mass measurement serves as a definitive confirmation of the compound's identity, a critical step in its characterization. researchgate.net
| Parameter | Value |
| Molecular Formula | C8H9NO |
| Nominal Mass | 135 u |
| Monoisotopic Mass | 135.068414 u |
| Expected [M+H]+ | 136.07569 u |
Table 1: High-Resolution Mass Spectrometry data for this compound.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecular ion [M+H]+. By inducing fragmentation through collision-induced dissociation (CID), a characteristic spectrum of product ions is generated, which provides structural insights. nih.gov The fragmentation pattern of phenolic Schiff bases is influenced by the charge localization and the stability of the resulting fragments. core.ac.ukgre.ac.uk
A plausible fragmentation pathway for [this compound+H]+ would likely involve:
Loss of a methyl radical (•CH3): Cleavage of the ethylidene group can lead to the loss of a methyl radical, forming a stable ion.
Cleavage of the C=N bond: Retro-aldol type degradation or cleavage at the imine bond can occur, leading to fragments corresponding to the phenolic and imine moieties. researchgate.net
Ring fragmentation: The aromatic ring can undergo cleavage, leading to smaller characteristic fragments.
Loss of neutral molecules: Elimination of stable neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the phenolic ring structure is also a common pathway for phenolic compounds. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 136.0757 | 121.0524 | •CH3 | [M+H-CH3]+ |
| 136.0757 | 108.0446 | C2H4 | [M+H-C2H4]+ (from rearrangement) |
| 136.0757 | 93.0548 | C2H3N | [C6H5O]+ |
| 108.0446 | 80.0339 | CO | [C5H6N]+ |
Table 2: Proposed key fragmentation pathways for protonated this compound in Tandem MS.
Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This method is particularly valuable for distinguishing between isomers that have identical masses and may even exhibit similar fragmentation patterns in MS/MS. nih.govrsc.org
For this compound, IM-MS can differentiate it from its constitutional isomers, 2-(Ethenylideneamino)phenol and 4-(Ethenylideneamino)phenol. These isomers, while having the same elemental formula, possess different three-dimensional structures, which results in distinct drift times or collision cross-sections (CCS) in the ion mobility cell. frontiersin.org Furthermore, IM-MS could potentially separate the (E) and (Z) geometric isomers of the ethenylidene group, which would be nearly impossible to distinguish by mass spectrometry alone. nih.govyoutube.com This capability provides an additional dimension of separation and characterization, ensuring higher confidence in compound identification. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the extent of π-conjugation.
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its chromophores: the phenol ring and the imine group. mdpi.com The conjugation between the aromatic π-system and the C=N double bond significantly influences the energy of these transitions. researchgate.net
The spectrum is expected to display two main absorption bands:
A high-energy band in the short-wavelength UV region (around 200-280 nm) attributed to π→π* transitions within the benzene ring. iieta.org
A lower-energy band at a longer wavelength (typically >280 nm) resulting from both π→π* and n→π* transitions associated with the imine group and the extended conjugated system. mdpi.comresearchgate.net The n→π* transition, involving the non-bonding electrons of the nitrogen atom, is typically weaker in intensity.
The presence of the hydroxyl (-OH) group as a substituent on the phenyl ring acts as an auxochrome, which can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted benzylidene aniline (B41778). rsc.org The position and intensity of these bands are sensitive to solvent polarity.
| Approximate λmax (nm) | Electronic Transition | Associated Chromophore |
| ~270-285 | π→π | Phenyl Ring |
| ~300-340 | π→π | C=N-Ph Conjugated System |
| ~350-400 | n→π* | Imine (C=N) |
Table 3: Predicted Electronic Transitions for this compound.
Solvatochromic and pH-Dependent Spectral Studies
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the solvatochromic or pH-dependent spectral properties of this compound. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon often studied for compounds with intramolecular charge transfer characteristics. Similarly, pH-dependent spectral studies are crucial for compounds with acidic or basic functional groups, such as the phenolic hydroxyl group and the imino nitrogen in the target molecule. However, no experimental data regarding the absorption or emission spectra of this compound in different solvents or at varying pH levels has been reported.
X-ray Crystallography for Solid-State Structural Analysis
There is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing valuable information on bond lengths, bond angles, and intermolecular interactions. The absence of such data for this compound means that its solid-state conformation and packing in the crystal lattice remain undetermined.
Due to the lack of available research and experimental data for this compound, a detailed analysis and the creation of data tables for its spectroscopic and crystallographic properties are not possible at this time.
Reactivity Profiles and Mechanistic Investigations of 3 Ethenylideneamino Phenol
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity in 3-(ethenylideneamino)phenol, participating in electrophilic attack at the oxygen atom, acid-base equilibria, and oxidative coupling reactions.
Electrophilic Attack at the Oxygen Atom
The oxygen atom of the phenolic hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This leads to the formation of ethers and esters through reactions with alkyl halides and acylating agents, respectively. The rate of these reactions is influenced by the nucleophilicity of the phenolic oxygen, which is in turn modulated by the electronic effects of the substituent at the meta-position.
The ethenylideneamino group (-N=C=CH₂) is predicted to exert a mild electron-withdrawing effect through induction due to the electronegativity of the nitrogen atom. This effect would slightly decrease the electron density on the phenolic oxygen, potentially reducing its nucleophilicity compared to unsubstituted phenol (B47542). However, this deactivating inductive effect is generally modest for meta substituents.
Table 1: Predicted Relative Reactivity in O-Alkylation
| Compound | Substituent | Predicted Relative Rate |
|---|---|---|
| 4-Nitrophenol | -NO₂ (para) | Slower |
| Phenol | -H | Baseline |
| This compound | -N=C=CH₂ (meta) | Slightly Slower |
Acid-Base Equilibria and Proton Transfer Kinetics
Phenols are weakly acidic, and the acidity of the hydroxyl proton is sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by stabilizing the resulting phenoxide anion, while electron-donating groups decrease acidity.
The ethenylideneamino group at the meta position is expected to be electron-withdrawing, which would lead to an increase in the acidity of this compound relative to phenol itself. This is because the electron-withdrawing nature of the substituent helps to delocalize the negative charge of the conjugate base, the phenoxide ion, thereby stabilizing it. acs.orglibretexts.org Consequently, the pKa of this compound is predicted to be lower than that of phenol (pKa ≈ 9.99 in water). researchgate.net
The kinetics of proton transfer are also influenced by the stability of the phenoxide. A more stable phenoxide anion, as is expected for this compound, would correspond to a faster rate of deprotonation under basic conditions.
Table 2: Predicted pKa Values for Substituted Phenols
| Compound | Substituent (Position) | Predicted pKa |
|---|---|---|
| 3-Nitrophenol | -NO₂ (meta) | 8.40 |
| This compound | -N=C=CH₂ (meta) | ~9.0 - 9.5 |
| Phenol | -H | 9.99 |
Note: The pKa for this compound is an estimated value based on the expected electronic effect of the substituent. Other values are established experimental data for comparison.
Oxidative Coupling Reactions
Phenols can undergo oxidative coupling in the presence of oxidizing agents, leading to the formation of C-C or C-O bonds between two phenol units. youtube.comnih.gov These reactions proceed through the formation of phenoxy radicals. The regioselectivity of the coupling is determined by the distribution of spin density in the phenoxy radical intermediate. For this compound, the hydroxyl group strongly activates the ortho and para positions. Therefore, oxidative coupling is expected to occur at the positions ortho and para to the hydroxyl group, namely positions 2, 4, and 6.
Given the presence of the substituent at position 3, coupling at the 2, 4, and 6 positions would lead to various dimeric structures. Steric hindrance from the ethenylideneamino group is not expected to be significant for coupling at these positions.
Reactions of the Aromatic Nucleus
The aromatic ring of this compound is the site of electrophilic aromatic substitution and can be functionalized using transition metal-catalyzed methods.
Electrophilic Aromatic Substitution: Regioselectivity and Reaction Kinetics
The hydroxyl group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. byjus.comlibretexts.org The ethenylideneamino group at the meta position will influence the regioselectivity of incoming electrophiles. As an electron-withdrawing group, it would direct incoming electrophiles to the positions meta to itself (positions 1 and 5) and ortho/para to the hydroxyl group (positions 2, 4, and 6).
The directing effects of the two groups are as follows:
-OH group (position 1): Directs to positions 2, 4, 6 (activating).
-N=C=CH₂ group (position 3): Directs to positions 1, 5 (if deactivating).
The powerful activating and directing effect of the hydroxyl group will dominate. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the hydroxyl group. Of these, position 4 is para to the hydroxyl group and ortho to the ethenylideneamino group. Positions 2 and 6 are ortho to the hydroxyl group. Position 2 is also ortho to the ethenylideneamino group, while position 6 is para to it.
The reaction kinetics will be faster than that of benzene (B151609) due to the activating nature of the hydroxyl group. chemguide.co.uk
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-3-(ethenylideneamino)phenol, 6-Nitro-3-(ethenylideneamino)phenol | 2-Nitro-3-(ethenylideneamino)phenol |
| Halogenation | Br⁺ | 4-Bromo-3-(ethenylideneamino)phenol, 6-Bromo-3-(ethenylideneamino)phenol | 2-Bromo-3-(ethenylideneamino)phenol |
Note: The predicted product distribution is based on the synergistic and antagonistic directing effects of the substituents. Actual ratios would need to be determined experimentally.
Transition Metal-Catalyzed C-H Functionalization at Ortho/Meta Positions
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings. elsevierpure.com For phenols, the hydroxyl group can act as a directing group, facilitating functionalization at the ortho positions. rsc.org In the case of this compound, C-H functionalization is expected to be directed to the C2 and C6 positions by the hydroxyl group.
The ethenylideneamino substituent at the meta-position could potentially influence the efficiency and selectivity of these reactions through steric or electronic effects. For instance, a bulky catalyst might show a preference for the less sterically hindered C6 position over the C2 position. Furthermore, the nitrogen atom of the ethenylideneamino group could potentially coordinate with the metal catalyst, leading to more complex regiochemical outcomes.
Remote Functionalization Strategies
The strategic functionalization of this compound at sites remote from the immediate reactive centers of the ethenylideneamino or hydroxyl groups represents a sophisticated approach to molecular derivatization. While direct evidence for remote functionalization on this specific molecule is not extensively documented, established principles of physical organic chemistry allow for the prediction of such reactivity. The phenolic hydroxyl group, being an ortho-, para-directing activator, can electronically influence the aromatic ring, making the positions ortho and para to it more susceptible to electrophilic aromatic substitution.
Furthermore, directed ortho-metalation (DoM) strategies could be envisioned. The hydroxyl group, after conversion to a suitable directing group (e.g., O-carbamate), could direct lithiation to the C2 or C6 positions of the phenol ring. Subsequent quenching with an electrophile would achieve remote functionalization. The interplay between the directing group and the ethenylideneamino moiety would be crucial, as the latter's steric bulk and electronic properties could influence the regioselectivity of the metalation.
Reactivity of the Ethenylideneamino Moiety
The ethenylideneamino group, a type of ketenimine, is a heterocumulene system characterized by a unique electronic structure that imparts a diverse range of reactivity. rsc.org This moiety contains both a C=N double bond and a C=C double bond, offering multiple sites for chemical attack. The central carbon atom of the C=C=N skeleton is sp-hybridized and notably electrophilic, making it a primary target for nucleophiles. mdpi.com Concurrently, the terminal C=C bond can participate in pericyclic reactions, and the C=N bond can undergo reactions typical of imines. rsc.org
The central carbon of the ketenimine functionality in this compound is highly electrophilic, a consequence of the electron-withdrawing nitrogen atom and the linear geometry of the C=C=N bond system. mdpi.comwikipedia.org This electrophilicity drives nucleophilic addition reactions, which are a cornerstone of ketenimine chemistry. rsc.org A wide array of nucleophiles can add to this central carbon, leading to the formation of a new C-Nu bond and generating various functionalized products upon subsequent workup.
The general mechanism involves the attack of a nucleophile on the electrophilic carbon, breaking the C=C pi bond and forming a nitrogen-stabilized carbanion or a related intermediate, which is then typically protonated or quenched with an electrophile. The reactivity can be modulated by the substituents on both the carbon and nitrogen atoms. nih.gov For this compound, the electron-donating nature of the hydroxyphenyl group on the nitrogen may slightly attenuate the electrophilicity of the ketenimine carbon compared to N-aryl groups bearing electron-withdrawing substituents. escholarship.org
Below is a table summarizing potential nucleophilic addition reactions.
| Nucleophile | Reagent Example | Intermediate | Final Product Type |
| Organometallics | Grignard Reagents (RMgX) | Magnesium enamide | Substituted Imine / Ketone (after hydrolysis) |
| Hydrides | Lithium Aluminum Hydride (LiAlH₄) | Aluminum enamide | Secondary Amine |
| Alcohols | Sodium Methoxide (NaOMe) in Methanol | Enol ether anion | Imidate Ester |
| Amines | Diethylamine (Et₂NH) | Aminal anion | Amidine |
| Enolates | Lithium diisopropylamide (LDA) / Ketone | β-imino enolate | β-Imino Ketone |
Ketenimines are highly versatile partners in cycloaddition reactions, with the terminal C=C bond of the ethenylideneamino moiety serving as a reactive component. rsc.org N-aryl ketenimines, such as this compound, have been established as highly reactive aza-dienophiles in [4+2] cycloadditions (aza-Diels-Alder reactions). acs.orgchemrxiv.org These reactions often proceed with high levels of selectivity and are significantly more facile than with corresponding simple imines, an effect attributed to reduced distortion in the transition state. acs.orgchemrxiv.org
In addition to [4+2] cycloadditions, ketenimines can also participate in [2+2] cycloadditions with various partners like alkenes, alkynes, and isocyanates. rsc.orgacs.org The periselectivity ([4+2] vs. [2+2]) can often be controlled by the nature of the reactants and the reaction conditions. For instance, intramolecular cycloadditions of keteniminium ions with tethered alkynes can lead to either [4+2] or [2+2] products depending on the length of the tether. rsc.org
The following table outlines representative cycloaddition reactions.
| Reaction Type | Reactant Partner | Description | Product Class |
| [4+2] Aza-Diels-Alder | Electron-rich Dienes (e.g., 2,3-Dimethyl-1,3-butadiene) | The ketenimine acts as the aza-dienophile, reacting across the C=N bond. | Tetrahydropyridines |
| [4+2] Aza-Diels-Alder | Silyloxyfurans | The ketenimine acts as a highly reactive aza-dienophile, leading to oxygenated pyridone derivatives after spontaneous ring opening. acs.orgchemrxiv.org | Pyridones |
| [2+2] Cycloaddition | Alkenes (e.g., Styrene) | The C=C bond of the ketenimine reacts with the alkene to form a four-membered ring. | Azetidines |
| [2+2] Cycloaddition | Ketenes | Reaction between the C=C bond of the ketenimine and the C=C bond of another ketene. | 2-Iminoazetidin-3-ones |
| [3+2] Cycloaddition | Azides (e.g., Phenyl Azide) | The ketenimine reacts with the azide (B81097), leading to the formation of a five-membered heterocyclic ring after nitrogen extrusion. | Tetrazoles / Triazoles |
The ethenylideneamino moiety possesses two unsaturated bonds, C=C and C=N, both of which are susceptible to hydrogenation and other reduction reactions. The specific outcome of the reduction depends on the reagents and conditions employed.
Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can lead to the complete saturation of the moiety. youtube.com This process would reduce the C=C bond to a single bond and the C=N bond to a secondary amine, ultimately converting this compound into 3-(ethylamino)phenol. It is generally challenging to selectively reduce the C=N bond while leaving the C=C bond intact via catalytic hydrogenation, although poisoned catalysts like Lindlar's catalyst might offer some selectivity by preferentially reducing the more reactive vinylidene C=C bond to an alkene. youtube.com
Chemical reducing agents can offer alternative pathways. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce imines to amines. masterorganicchemistry.com These reagents would typically attack the electrophilic carbon of the C=N bond. LiAlH₄, being a stronger reducing agent, would be expected to reduce the imine functionality effectively. The reduction of the vinylidene C=C bond by these reagents is less common but can occur under specific conditions.
The C=N bond of the ethenylideneamino group is susceptible to hydrolysis, a reaction that cleaves the imine back to its constituent amine and a carbonyl compound. masterorganicchemistry.com The hydrolysis is typically catalyzed by acid and is a reversible process. masterorganicchemistry.comchemistrysteps.com The mechanism under acidic conditions begins with the protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. chemistrysteps.com Water then acts as a nucleophile, attacking the carbon of the iminium ion to form a carbinolamine intermediate. A series of proton transfers follows, ultimately leading to the elimination of the amine (3-aminophenol) and the formation of a ketone or aldehyde. The equilibrium is driven towards the hydrolysis products by using a large excess of water. masterorganicchemistry.com
Transimination is another characteristic reaction of imines, involving the exchange of the N-substituent with another amine. wikipedia.org This equilibrium-driven process is also typically acid- or base-catalyzed. nih.gov In the case of this compound, treatment with a different primary amine (R'-NH₂) could lead to the formation of a new ketenimine and the release of 3-aminophenol (B1664112). The reaction proceeds through nucleophilic attack of the new amine on the imine carbon, followed by a series of proton transfers to form a tetrahedral intermediate, which then collapses by eliminating the original aminophenol. researchgate.net
Derivatization Strategies and Functional Group Transformations for 3 Ethenylideneamino Phenol
Chemical Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification, offering a versatile handle to alter the molecule's polarity, reactivity, and biological interactions.
Esterification and Etherification for Modulating Polarity and Reactivity
Esterification is typically achieved by reacting the phenol (B47542) with acyl chlorides or anhydrides in the presence of a base. This transformation converts the hydrophilic hydroxyl group into a more lipophilic ester group. A variety of ester derivatives can be synthesized, allowing for precise control over the molecule's lipophilicity. For instance, derivatization with perfluorooctanoyl chloride has been used to create phenol derivatives for gas chromatography-mass spectrometry analysis. nih.gov
Etherification is commonly performed via the Williamson ether synthesis, where the phenol is first deprotonated with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. ambeed.com This method is highly efficient for introducing small alkyl groups. Alternative methods include acid-catalyzed condensation with alcohols, although this is often lower yielding. ambeed.comgoogle.com These modifications can significantly impact the molecule's solubility and metabolic stability.
| Reaction Type | Reagent | Conditions | Expected Product Functional Group |
|---|---|---|---|
| Esterification | Acetyl Chloride | Pyridine (B92270), 0°C to rt | -O-C(O)CH₃ (Acetate Ester) |
| Esterification | Acetic Anhydride | Sodium Acetate, Heat | -O-C(O)CH₃ (Acetate Ester) |
| Etherification | Methyl Iodide | K₂CO₃, Acetone, Reflux | -OCH₃ (Methyl Ether) |
| Etherification | Benzyl Bromide | NaH, THF, 0°C to rt | -OCH₂Ph (Benzyl Ether) |
Formation of Carbohydrate and Peptidic Conjugates
Conjugating 3-(Ethenylideneamino)phenol to carbohydrates or peptides is a sophisticated strategy to enhance its biological properties, such as solubility, targeting, or bioavailability.
Carbohydrate Conjugates (Glycosylation): The formation of glycosidic bonds typically involves reacting the phenol with an activated sugar derivative, such as a glycosyl halide or triflate, under Koenigs-Knorr or related conditions. This results in an O-glycoside, where the phenolic oxygen is linked to the anomeric carbon of the sugar. This modification can drastically increase water solubility and influence the molecule's interaction with biological systems.
Peptidic Conjugates: Peptides can be attached to the phenolic hydroxyl group through an ester linkage. This is generally achieved using standard peptide coupling chemistry, where the carboxylic acid of a peptide (or amino acid) is activated with a coupling reagent (e.g., DCC, HATU) and then reacted with the phenol. This strategy can be employed to create prodrugs or targeted molecules that release the parent phenol upon enzymatic cleavage of the ester bond.
Functionalization of the Aromatic Ring
The aromatic ring of this compound is susceptible to various substitution reactions, allowing for the introduction of a wide range of functional groups that can further modulate the compound's properties.
Regioselective Halogenation, Nitration, and Sulfonation
Electrophilic aromatic substitution is a cornerstone of aromatic ring functionalization. The regiochemical outcome on this compound is dictated by the combined directing effects of the powerful ortho-, para-directing hydroxyl group and the meta-directing imine group. The strong activating nature of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6).
Halogenation: Phenols are highly activated towards halogenation and can react readily with bromine or chlorine even without a Lewis acid catalyst. byjus.comyoutube.com Reaction with bromine water often leads to polysubstitution, yielding the 2,4,6-tribromo derivative. byjus.com To achieve monosubstitution, milder conditions are necessary, such as using bromine in a less polar solvent like carbon disulfide at low temperatures. youtube.commlsu.ac.in
Nitration: The nitration of phenols is sensitive to reaction conditions. With dilute nitric acid, a mixture of ortho- and para-nitrophenols is typically formed. byjus.commlsu.ac.inijcce.ac.iryoutube.com The use of stronger nitrating agents, like a mixture of concentrated nitric and sulfuric acids, can lead to the formation of dinitro or trinitro products. byjus.comgoogle.com Given the directing effects in this compound, nitration is expected to occur at the C2, C4, and C6 positions.
Sulfonation: Sulfonation of phenols with sulfuric acid is a reversible reaction where the product distribution is temperature-dependent. At lower temperatures, the ortho-isomer is favored kinetically, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in
| Reaction | Reagents & Conditions | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ in CS₂, 273K | 2-Bromo- and 4-Bromo-3-(ethenylideneamino)phenol |
| Bromination | Aqueous Br₂ | 2,4,6-Tribromo-3-(ethenylideneamino)phenol |
| Nitration | Dilute HNO₃, 298K | 2-Nitro- and 4-Nitro-3-(ethenylideneamino)phenol |
| Sulfonation | Conc. H₂SO₄, Low Temp. | 2-Hydroxy-3-(ethenylideneamino)benzenesulfonic acid |
| Sulfonation | Conc. H₂SO₄, High Temp. | 4-Hydroxy-5-(ethenylideneamino)benzenesulfonic acid |
Directed Aromatic Metallation and Subsequent Electrophilic Trapping
Directed ortho-metalation (DoM) provides a powerful method for regioselective functionalization that is often complementary to classical electrophilic substitution. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. wikipedia.orgbaranlab.org The phenolic hydroxyl group itself, or more commonly a protected derivative like an O-carbamate, is an excellent DMG. nih.gov
For a derivative of this compound, such as its O-diethylcarbamate, treatment with a strong base like s-butyllithium would lead to deprotonation exclusively at the C2 position, which is ortho to the powerful carbamate (B1207046) DMG. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install a new functional group with high regiocontrol.
| Step 1: Metalation | Step 2: Electrophile | Installed Functional Group at C2 |
|---|---|---|
| s-BuLi, TMEDA, THF, -78°C | I₂ | -I (Iodo) |
| s-BuLi, TMEDA, THF, -78°C | DMF | -CHO (Formyl) |
| s-BuLi, TMEDA, THF, -78°C | CO₂ | -COOH (Carboxyl) |
| s-BuLi, TMEDA, THF, -78°C | Me₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
Cross-Coupling Reactions at Activated C-X Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf).
A halogen can be installed regioselectively via electrophilic halogenation (as described in 6.2.1) or via DoM followed by quenching with an iodine source. Alternatively, the phenolic hydroxyl group itself can be converted into an aryl triflate by reaction with triflic anhydride. This triflate is an excellent leaving group for cross-coupling reactions.
Once the activated C-X bond is in place, various cross-coupling reactions can be performed:
Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
Heck Coupling: Reaction with an alkene to form a C-C double bond.
These reactions provide a modular approach to synthesizing a vast array of complex derivatives from a common halogenated or triflated intermediate of this compound. sci-hub.st
Transformations of the Ethenylideneamino Moiety
The ethenylideneamino group, with its nitrogen atom and carbon-carbon double bond, presents a versatile platform for a variety of chemical modifications. These transformations can be broadly categorized into reduction, reactions at the nitrogen atom, and modifications of the vinyl group.
Reduction to Saturated Amine Derivatives
The reduction of the imine-like functionality within the ethenylideneamino moiety to a saturated secondary amine is a key transformation. This reaction would convert this compound to 3-((ethylamino)methyl)phenol or a related saturated derivative. A variety of reducing agents are known to be effective for similar transformations.
Commonly employed reagents for the reduction of imines include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, also presents a viable and often cleaner alternative. The choice of reagent would depend on the desired reaction conditions and tolerance of other functional groups.
Table 1: Potential Reagents for the Reduction of the Ethenylideneamino Moiety
| Reagent/Catalyst | Typical Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp | 3-(Ethylamino)phenol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | 3-(Ethylamino)phenol |
Alkylation and Acylation of the Nitrogen Atom
The nitrogen atom of the ethenylideneamino group is expected to be nucleophilic, making it susceptible to alkylation and acylation. These reactions would introduce new carbon-based functional groups, expanding the molecular diversity of the derivatives.
Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the acid generated.
Acylation: Acylation of the nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction would lead to the formation of N-acyl derivatives, which can alter the electronic and steric properties of the molecule. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield N-acetyl-3-(ethenylideneamino)phenol.
Olefin Metathesis and Further Transformations of the C=C Bond
The terminal carbon-carbon double bond in the ethenylideneamino moiety is a prime candidate for olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), allows for the coupling of the vinyl group with other olefins. organic-chemistry.orgharvard.edumasterorganicchemistry.com This strategy opens pathways to a wide array of complex molecules. For example, cross-metathesis with a functionalized alkene could introduce new pharmacophores or reactive handles for further derivatization.
Beyond metathesis, the C=C bond can undergo other classical alkene transformations. These include:
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group.
Epoxidation: Formation of an epoxide ring using peroxy acids.
Synthesis of Polyfunctional Derivatives and Hybrid Molecules
Building upon the foundational derivatization strategies, this compound can serve as a scaffold for the synthesis of more complex polyfunctional derivatives and hybrid molecules. These molecules, which combine multiple bioactive or functional motifs, are of significant interest in medicinal chemistry and materials science.
One approach involves the sequential or orthogonal functionalization of the different reactive sites on the molecule. For instance, the phenolic hydroxyl group could be etherified or esterified, followed by a transformation of the ethenylideneamino moiety.
The synthesis of hybrid molecules often employs click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this, the this compound scaffold would first need to be functionalized with either an azide (B81097) or a terminal alkyne. This could be achieved, for example, by etherifying the phenolic hydroxyl group with a propargyl group. The resulting alkyne-functionalized molecule could then be "clicked" with an azide-containing partner to form a stable triazole-linked hybrid molecule.
Table 2: Potential Strategies for Polyfunctional Derivatives and Hybrid Molecules
| Strategy | Description | Potential Reagents/Reactions | Example Product Class |
|---|---|---|---|
| Sequential Functionalization | Stepwise modification of different functional groups. | 1. Etherification of phenol 2. Reduction of imine | O-Alkyl-3-(ethylamino)phenols |
| Orthogonal Protection-Deprotection | Protecting one group while reacting another. | 1. Silyl protection of phenol 2. Olefin metathesis 3. Deprotection | Functionalized styrenyl derivatives |
Applications in Catalysis and Advanced Materials Science
3-(Ethenylideneamino)phenol as a Ligand in Transition Metal Catalysis
The presence of both a soft imine nitrogen and a hard phenolic oxygen donor site allows this compound to act as a bidentate ligand for a variety of transition metals. Such Schiff base ligands derived from aminophenols are known to form stable complexes with metals like copper, nickel, cobalt, and palladium. The electronic properties of these complexes can be fine-tuned by the substituents on the aromatic ring, influencing their catalytic activity.
Organometallic complexes of this compound can be synthesized through the reaction of the ligand with a suitable metal precursor. The general synthetic route involves the condensation of 3-aminophenol (B1664112) with an acetaldehyde (B116499) source to form the Schiff base, followed by complexation with a metal salt (e.g., chloride, acetate, or acetylacetonate) in an appropriate solvent.
The coordination of the imine nitrogen and the deprotonated phenolic oxygen to the metal center creates a stable chelate ring. The vinyl group can either remain as a pendant arm or participate in further coordination or reactivity, depending on the metal and reaction conditions.
Table 1: Representative Organometallic Complexes with Aminophenol-derived Schiff Base Ligands
| Metal Center | Ligand Type | Coordination Geometry | Potential Application | Reference |
| Cu(II) | Salicylaldehyde-o-aminophenol | Square-planar | Antimicrobial agent | |
| Ni(II) | Salicylaldehyde-o-aminophenol | Square-planar | Antimicrobial agent | |
| Co(II) | Salicylaldehyde-o-aminophenol | Tetrahedral | Antimicrobial agent | |
| Mn(II) | Salicylaldehyde-o-aminophenol | Tetrahedral | Antimicrobial agent | |
| Zn(II) | o-Phthaldehyde-2-aminophenol | Tetrahedral | Biological activity | |
| Cr(III) | o-Phthaldehyde-2-aminophenol | Octahedral | Biological activity |
This table presents data for analogous Schiff base complexes to illustrate the types of structures that could be formed with this compound.
Imine-containing ligands are widely used in transition metal-catalyzed cross-coupling reactions. Palladium complexes bearing imine ligands, for instance, have shown good activity in Suzuki coupling reactions. The organometallic complexes of this compound could potentially catalyze a range of C-C and C-heteroatom coupling reactions. The electronic environment of the metal center, influenced by the phenolate (B1203915) and imine moieties, would play a crucial role in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.
For example, a palladium complex of this compound could be investigated as a catalyst in Heck or Suzuki reactions, where the vinyl group might also participate in or influence the reaction pathway. The phenolic group could act as an internal base or influence the solubility and stability of the catalytic species.
The development of chiral versions of this compound could open avenues for its use in asymmetric catalysis. Chirality could be introduced by modifying the ethenylidene group with a chiral auxiliary or by using a chiral amine in the synthesis of the Schiff base. Such chiral ligands are crucial for the enantioselective synthesis of valuable organic compounds.
Rhodium-catalyzed asymmetric vinylation of imines is a known method for producing chiral amines. A chiral complex derived from this compound could potentially be used in similar transformations, where the ligand framework would control the stereochemical outcome of the reaction.
Integration into Polymer and Macromolecular Systems
The dual functionality of a polymerizable vinyl group and a reactive phenol (B47542) group makes this compound a promising candidate for incorporation into various polymer systems.
The vinyl group in this compound allows it to act as a monomer in various polymerization reactions. Vinylphenol, a structurally related monomer, can undergo free-radical polymerization to produce polyvinylphenol. Similarly, this compound could be polymerized or copolymerized with other vinyl monomers like styrene (B11656) or acrylates using radical initiators.
The resulting polymers would possess pendant aminophenol moieties, which could be used for further functionalization, metal chelation, or to impart specific properties such as antioxidant or pH-responsive behavior. Coordination polymerization using specific catalysts could also be explored to achieve better control over the polymer's microstructure.
Table 2: Polymerization Behavior of Vinylphenols
| Monomer | Polymerization Method | Resulting Polymer | Key Features of Polymer | Reference |
| 4-Vinylphenol | Free-radical polymerization | Poly(4-vinylphenol) | Useful as a binder, dispersant, and film-forming agent | |
| 4-Vinylphenol | Anionic living polymerization | Well-defined poly(4-vinylphenol) | Controlled molecular weight and narrow polydispersity | |
| 2-Methoxy-4-vinylphenol | Radical polymerization | Poly(2-methoxy-4-vinylphenol) | Biobased thermoplastic with tunable thermal properties |
This table provides examples of the polymerization of structurally similar vinylphenols to suggest the potential polymerization behavior of this compound.
The phenolic hydroxyl group in this compound can participate in cross-linking reactions, making it a potential component in thermosetting resins and coatings. Phenolic compounds are known to be used as cross-linkers for polymers like poly(vinyl alcohol) through the formation of hydrogen bonds or covalent bonds upon curing.
In epoxy resins, the phenolic group can react with epoxide rings, leading to a cross-linked network. The presence of the vinyl and imine groups could introduce additional functionalities into the final cured material, potentially improving its thermal stability, adhesion, or chemical resistance. The oxidative cross-linking of phenolic groups, which can be accelerated by oxidizing agents or UV irradiation, is another mechanism through which this compound could contribute to the formation of a cross-linked polymer network.
Development of Functional Polymeric Materials
The presence of the ethenylidene (vinylidene) group in this compound allows it to undergo polymerization, either as a homopolymer or as a copolymer with other vinyl monomers. This capability opens avenues for the creation of a diverse range of functional polymeric materials with tailored properties. The phenol and imine functionalities integrated into the polymer backbone or as pendant groups can impart specific chemical and physical characteristics, leading to materials with applications in catalysis, electronics, and specialty coatings.
Polymers derived from phenolic compounds, such as poly(vinylphenol), are known for their utility in a variety of industrial applications, including as photoresists in microelectronics, as components of adhesives and coatings, and as ion-exchange resins. Similarly, polymers containing aminophenol units, like poly(m-aminophenol), have demonstrated interesting properties, including good adsorption capacity and electrochemical activity, making them suitable for applications in sensors and as electron mediators in photocatalytic systems. The incorporation of the this compound monomer into such polymer systems could further enhance their functionality.
The imine (Schiff base) linkage within the monomer unit introduces potential for catalytic activity. Schiff base metal complexes are widely recognized for their catalytic prowess in various organic transformations. By immobilizing these catalytic sites onto a polymer chain derived from this compound, it is possible to develop heterogeneous catalysts. These polymer-supported catalysts offer advantages such as ease of separation from the reaction mixture, recyclability, and improved stability. For instance, a polymer bearing the this compound moiety could be complexed with transition metals to catalyze oxidation, reduction, or polymerization reactions.
The properties of polymers derived from this compound can be fine-tuned by copolymerizing it with other monomers. For example, copolymerization with acrylic monomers could enhance adhesion and water repellency, while copolymerization with styrenic monomers could modify the polymer's thermal and mechanical properties. This versatility allows for the design of functional materials for specific and advanced applications.
| Polymer Type | Key Functional Groups | Potential Applications |
| Homopolymer of this compound | Phenol, Imine, Vinylidene | Heterogeneous catalysis, Conductive polymers, Chelate resins |
| Copolymer with Acrylates | Phenol, Imine, Ester | Adhesives, Coatings, Water-repellent materials |
| Copolymer with Styrenes | Phenol, Imine, Phenyl | Thermosetting resins, Photoresists, Ion-exchange resins |
Role in Supramolecular Chemistry and Self-Assembly
The distinct functional groups of this compound also make it a compelling candidate for applications in supramolecular chemistry. The phenol group can act as a hydrogen bond donor and acceptor, while the imine nitrogen is a hydrogen bond acceptor and a coordination site for metal ions. The aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are the cornerstone of self-assembly and molecular recognition, enabling the construction of complex and functional supramolecular architectures.
Design of Molecular Receptors and Sensors
The phenol-imine structure of this compound is a classic motif in the design of molecular receptors and chemosensors. The imine nitrogen and the phenolic oxygen can act as a bidentate chelate, binding to various metal ions. This binding event can trigger a change in the molecule's photophysical properties, such as a shift in its absorption or emission spectrum, leading to a colorimetric or fluorescent sensor.
For example, Schiff bases derived from aminophenols have been shown to be effective sensors for a range of metal ions, including Zn²⁺, Al³⁺, Cr³⁺, and Fe³⁺. The selectivity of these sensors can be tuned by modifying the steric and electronic properties of the Schiff base ligand. The this compound molecule could be incorporated into larger macrocyclic structures to enhance its binding affinity and selectivity for specific guest species. These macrocyclic receptors, featuring the phenol-imine binding site, can be designed to recognize and sense not only metal ions but also anions and neutral molecules through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions.
The development of such sensors is crucial in various fields, including environmental monitoring, medical diagnostics, and industrial process control. The ability to visually detect the presence of specific analytes through a color change makes these sensors particularly attractive for rapid and on-site applications.
| Analyte Type | Binding Interaction | Sensing Mechanism |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Coordination with imine N and phenolic O | Chelation-enhanced fluorescence (CHEF) or color change |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with phenolic OH | Change in absorption or fluorescence spectrum |
| Neutral Molecules | Host-guest interactions within a macrocycle | Displacement of an indicator molecule or spectral shift |
Formation of Ordered Supramolecular Architectures
The ability of this compound to engage in multiple non-covalent interactions allows for its self-assembly into well-defined, ordered supramolecular architectures. Hydrogen bonding between the phenolic hydroxyl groups and the imine nitrogen atoms can lead to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional networks.
In the solid state, aminophenol derivatives are known to form extensive hydrogen-bonded networks. researchgate.net The crystal structure is often governed by the interplay between N-H···O and O-H···N hydrogen bonds. The presence of the ethenylidene group could influence the packing of the molecules, potentially leading to novel crystalline structures with interesting properties.
Furthermore, π-π stacking interactions between the aromatic rings can play a significant role in directing the self-assembly process. In solution, the balance between hydrogen bonding and π-π stacking can lead to the formation of various aggregates, such as dimers, oligomers, or even larger polymeric assemblies. The study of such interactions is fundamental to understanding and controlling the self-organization of molecules into functional materials. For instance, the self-assembly of phenol-containing molecules on surfaces can be used to create functional interfaces with specific recognition or catalytic properties.
The combination of hydrogen bonding, π-π stacking, and potentially coordination with metal ions provides a rich toolbox for the construction of complex and dynamic supramolecular systems from this compound and its derivatives. These systems could find applications in areas such as crystal engineering, the development of porous materials for gas storage and separation, and the creation of stimuli-responsive "smart" materials.
| Interaction Type | Resulting Supramolecular Structure | Potential Application |
| Hydrogen Bonding (O-H···N, N-H···O) | 1D chains, 2D sheets, 3D networks | Crystal engineering, Porous materials |
| π-π Stacking | Stacked columnar or layered structures | Organic electronics, Charge transport materials |
| Metal Coordination | Metallo-supramolecular polymers or cages | Catalysis, Molecular recognition |
Advanced Analytical Methodologies for 3 Ethenylideneamino Phenol
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
HPLC is a cornerstone technique for the analysis of phenolic compounds due to its versatility in separation modes and detection systems. For a compound like 3-(Ethenylideneamino)phenol, which possesses both a phenolic hydroxyl group and an imine functional group, reversed-phase HPLC is a particularly suitable approach.
The development of a robust HPLC method for this compound involves the systematic optimization of several key chromatographic parameters to achieve adequate resolution from potential impurities and degradation products. The structural similarity to aminophenol isomers suggests that methods developed for these compounds can serve as a strong starting point. arlok.comresearchgate.netnih.gov A mixed-mode stationary phase, such as one containing both C18 and strong cation exchange (SCX) moieties, can offer unique selectivity for polar and ionizable compounds. arlok.comnih.gov
A typical approach to method development would involve screening various stationary phases (e.g., C18, phenyl-hexyl, polar-embedded phases) and mobile phase compositions. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of ionizable compounds like this compound. Gradient elution is frequently employed to ensure the efficient elution of all components in a reasonable timeframe, especially when analyzing samples with a wide range of polarities. nih.gov
A photodiode array (PDA) or a UV-Vis detector is commonly used for the detection of phenolic compounds. The detection wavelength should be set at the absorption maximum of this compound to ensure maximum sensitivity. For purity determination, the peak purity can be assessed using the spectral data obtained from a PDA detector.
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the phenolic group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient Program | Time (min) | % B |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlling the temperature ensures reproducible retention times. |
| Detection | PDA Detector at 275 nm | Allows for sensitive detection of the phenolic chromophore and peak purity assessment. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Once an HPLC method is developed, it must be validated to ensure its suitability for quantitative analysis. Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govmfd.org.mkscielo.br
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by the baseline resolution of the analyte peak from other peaks.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (R²) close to 1 indicates good linearity. nih.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. nih.gov
Interactive Data Table: Typical Validation Parameters for a Quantitative HPLC Method
| Validation Parameter | Acceptance Criteria | Illustrative Result for this compound Analysis |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | Dependent on the application | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
If this compound is synthesized in a way that can result in enantiomers (for instance, if a chiral center is present in a modified version of the molecule), the determination of enantiomeric excess (ee) is crucial. Chiral HPLC is the most widely used technique for this purpose. researchgate.net There are two main strategies for chiral separation by HPLC: the use of a chiral stationary phase (CSP) or the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. nih.govchiralpedia.com
The direct approach using a CSP is generally preferred as it avoids the potential for kinetic resolution and racemization during the derivatization step. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are very popular and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines. phenomenex.com The mobile phase in chiral HPLC is often a non-polar organic solvent mixture, such as hexane (B92381) and isopropanol, for normal-phase separations. The addition of small amounts of an acidic or basic modifier can significantly improve the resolution of acidic or basic analytes, respectively. nih.gov
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Interactive Data Table: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides a chiral environment for the differential interaction with enantiomers. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase mobile phase for chiral separations. Diethylamine is added to improve the peak shape of basic analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical chiral HPLC. |
| Column Temperature | 25 °C | Controlled temperature for reproducible separations. |
| Detection | UV at 254 nm | Common detection wavelength for aromatic compounds. |
| Injection Volume | 10 µL | Standard injection volume. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. mdpi.com However, phenolic compounds like this compound are often non-volatile and can exhibit poor chromatographic behavior due to the polar hydroxyl group. Therefore, a derivatization step is typically required to increase their volatility and thermal stability prior to GC-MS analysis. phenomenex.com
Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amine groups. phenomenex.com This process involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivatives are more volatile, less polar, and more thermally stable, making them amenable to GC analysis. mdpi.com
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups. mdpi.com The derivatization reaction is typically carried out in an anhydrous aprotic solvent, such as pyridine (B92270) or acetonitrile, and may require heating to ensure complete reaction.
The development of a derivatization protocol involves optimizing the choice of reagent, solvent, reaction temperature, and reaction time to achieve a complete and reproducible derivatization of this compound.
Interactive Data Table: A Representative Silylation Protocol for GC-MS Analysis
| Step | Procedure | Rationale |
| 1. Sample Preparation | Evaporate a known volume of the sample extract to dryness under a stream of nitrogen. | Ensures an anhydrous environment, which is critical for the success of the silylation reaction. |
| 2. Reagent Addition | Add 50 µL of pyridine (solvent) and 50 µL of BSTFA + 1% TMCS (derivatizing agent). | Pyridine acts as a solvent and a catalyst. BSTFA with TMCS is a powerful silylating agent. |
| 3. Reaction | Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven. | Heating accelerates the derivatization reaction to ensure it goes to completion. |
| 4. Cooling | Allow the vial to cool to room temperature. | Prepares the sample for injection into the GC-MS. |
| 5. Analysis | Inject 1 µL of the derivatized sample into the GC-MS system. | A standard injection volume for GC-MS analysis. |
Quantitative analysis of this compound in complex mixtures using GC-MS is typically performed in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the derivatized analyte, which significantly increases the sensitivity and selectivity of the analysis by reducing the interference from co-eluting matrix components. mdpi.com
The development of a quantitative GC-MS method requires the selection of appropriate ions for quantification (quantifier ion) and confirmation (qualifier ions). An internal standard, preferably a stable isotope-labeled analog of the analyte, should be used to correct for variations in sample preparation, derivatization, and injection volume.
Method validation for quantitative GC-MS analysis follows similar principles to HPLC validation, including the assessment of linearity, accuracy, precision, LOD, and LOQ. Matrix effects, which can cause enhancement or suppression of the analyte signal, are a significant consideration in GC-MS analysis of complex mixtures and should be evaluated during method validation. nih.gov This can be done by comparing the slope of the calibration curve prepared in a pure solvent with that of a calibration curve prepared in a matrix extract.
Interactive Data Table: Example Parameters for Quantitative GC-MS Analysis
| Parameter | Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane) | A standard, versatile column for the separation of a wide range of derivatized compounds. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program that allows for the separation of the derivatized analyte from other components. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized sample. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, providing reproducible fragmentation patterns. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantitative analysis. |
| Quantifier Ion (m/z) | To be determined based on the mass spectrum of the derivatized this compound. | The most abundant and characteristic fragment ion. |
| Qualifier Ions (m/z) | To be determined based on the mass spectrum of the derivatized this compound. | Additional characteristic ions used for confirmation of the analyte's identity. |
| Internal Standard | Stable isotope-labeled this compound (if available) or a structurally similar compound. | Corrects for variability in the analytical procedure. |
Spectrophotometric and Spectrofluorimetric Assays
Spectrophotometric and spectrofluorimetric methods offer sensitive and often rapid approaches for the detection and quantification of phenolic compounds. While specific methodologies for this compound are not extensively documented, established principles for the analysis of phenols can be adapted for its determination. These techniques rely on the inherent chromophoric and fluorophoric properties of the molecule or its reaction products.
Development of Selective Colorimetric or Fluorescent Detection Methods
The development of selective detection methods for this compound would likely involve derivatization reactions to produce a colored or fluorescent product. nih.govepa.gov One common approach for phenols is the use of 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent like potassium ferricyanide. epa.gov This reaction, at a pH of 10, forms a stable reddish-brown antipyrine (B355649) dye that can be measured spectrophotometrically. nih.govepa.gov The intensity of the color produced would be proportional to the concentration of this compound.
Another potential strategy involves the use of metal nanoparticles, such as gold nanoparticles (AuNPs). The aggregation of AuNPs, induced by the analyte, can cause a color change that is visually perceptible and quantifiable by spectrophotometry.
Fluorescent detection methods generally offer higher sensitivity. mdpi.com For phenolic compounds, derivatization with a fluorescent labeling reagent can be employed. nih.gov For instance, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) has been used to create fluorescent derivatives of various phenols, allowing for their sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov A similar approach could be explored for this compound.
The development of a novel colorimetric sensor for phenols based on multifunctional Fe3O4/SnS2 composites has also been reported. nih.gov This method demonstrated the ability to detect a range of phenols with a low detection limit, suggesting its potential applicability to this compound. nih.gov
Table 1: Comparison of Potential Colorimetric and Fluorimetric Methods for this compound
| Method | Principle | Potential Advantages | Potential Challenges |
| 4-AAP Derivatization | Forms a colored antipyrine dye. nih.govepa.gov | Well-established for phenols, simple procedure. epa.gov | Potential for interference from other phenolic compounds. epa.gov |
| Gold Nanoparticles | Analyte-induced aggregation causes a color change. | High sensitivity, visual detection. | Matrix effects, stability of nanoparticles. |
| Fluorescent Labeling (e.g., DIB-Cl) | Covalent attachment of a fluorescent tag. nih.gov | Very high sensitivity and selectivity. nih.gov | Derivatization step can be complex and time-consuming. nih.gov |
| Fe3O4/SnS2 Composites | Peroxidase-like activity enhances colorimetric signal. nih.gov | High sensitivity, potential for simultaneous discrimination of multiple phenols. nih.gov | Synthesis of the nanocomposite material is required. nih.gov |
Application in Reaction Monitoring
Spectrophotometric and spectrofluorimetric assays are well-suited for real-time or near-real-time monitoring of chemical reactions involving this compound. The formation or consumption of this compound can be tracked by measuring the change in absorbance or fluorescence intensity over time.
For example, in a synthesis reaction where this compound is the product, the increase in the characteristic absorbance of the compound or its colored derivative could be monitored to determine the reaction kinetics and endpoint. Conversely, in a degradation study, the decrease in the signal would indicate the rate of decomposition.
The simplicity and speed of these methods allow for high-throughput screening of reaction conditions, such as catalyst efficiency, temperature effects, and optimal reactant concentrations. For instance, the degradation of phenol (B47542) has been monitored by observing the reduction in its concentration after the addition of a chromogen, ferric chloride, and measuring the absorbance at 500 nm over time. researchgate.net
Table 2: Illustrative Data for Monitoring the Synthesis of this compound using a Spectrophotometric Assay
| Time (minutes) | Absorbance at λmax | Calculated Concentration (µM) |
| 0 | 0.012 | 0.5 |
| 10 | 0.158 | 6.3 |
| 20 | 0.295 | 11.8 |
| 30 | 0.421 | 16.8 |
| 40 | 0.530 | 21.2 |
| 50 | 0.615 | 24.6 |
| 60 | 0.670 | 26.8 |
Note: This data is hypothetical and for illustrative purposes only.
Electrochemical and Bioelectrochemical Detection Methods
Electrochemical methods provide a powerful alternative for the detection of phenolic compounds, offering advantages such as high sensitivity, rapid response, and the potential for miniaturization. electrochemsci.org These techniques are based on the electrochemical oxidation of the phenol group.
The electrocatalytic oxidation of phenol is typically an irreversible process, with an oxidation peak observed in cyclic voltammetry. electrochemsci.org The position and intensity of this peak can be influenced by the pH of the supporting electrolyte and the scan rate. electrochemsci.org For sensitive detection, modified electrodes are often employed. Materials such as magnetic oxide/amino-functionalized graphene (Fe3O4/AGO) nanocomposites have been used to fabricate sensors for phenol. electrochemsci.org These modifications can enhance the electrocatalytic activity towards the oxidation of phenols, leading to lower detection limits. electrochemsci.org
Bioelectrochemical sensors, or biosensors, incorporate a biological recognition element, such as an enzyme, to achieve high selectivity. For phenol detection, the enzyme tyrosinase is commonly used. nih.gov Tyrosinase catalyzes the oxidation of phenols to quinones, which can then be electrochemically reduced at the electrode surface. The resulting current is proportional to the phenol concentration. The immobilization of tyrosinase on electrode surfaces, such as three-dimensional graphene micropillars, has been shown to create sensitive biosensors for phenol with detection limits in the nanomolar range. nih.gov
Table 3: Performance Characteristics of Potential Electrochemical Sensors for this compound
| Sensor Type | Electrode Modification | Detection Principle | Potential Linear Range | Potential Detection Limit |
| Electrochemical Sensor | Fe3O4/Amino-Functionalized Graphene | Electrocatalytic Oxidation | 0.45 µM - 456 µM electrochemsci.org | 0.4 µM electrochemsci.org |
| Bioelectrochemical Sensor | Tyrosinase on 3D Graphene Micropillars | Enzymatic Oxidation and Electrochemical Reduction | Not specified | 50 nM nih.gov |
Note: The performance characteristics are based on studies of phenol and serve as an illustration of the potential for this compound detection.
Future Perspectives and Emerging Research Avenues for 3 Ethenylideneamino Phenol
Exploration of Novel Synthetic Pathways and Mechanistic Insights
The synthesis of 3-(Ethenylideneamino)phenol is conceptually straightforward, likely involving the condensation of 3-aminophenol (B1664112) with acetaldehyde (B116499). However, future research could explore more sophisticated and efficient synthetic routes that offer greater control over yield and purity. Drawing parallels from the synthesis of other phenol (B47542) derivatives, several promising avenues emerge.
One area of exploration is the development of catalytic methods for the imine formation step. While the reaction can proceed without a catalyst, the use of specific catalysts could enhance reaction rates and allow for milder reaction conditions. The mechanism of imine formation from 3-aminophenol would be a key area of investigation, with studies focusing on the kinetics and thermodynamics of the reaction to optimize conditions. masterorganicchemistry.comlibretexts.orglibretexts.orgnih.govyoutube.compressbooks.pubyoutube.comlibretexts.orgoxfordsciencetrove.com
Furthermore, alternative synthetic strategies could be investigated. For instance, methods for the dehydrogenation of 3-amino-2-cyclohexene-1-one to produce 3-aminophenol, a key precursor, have been explored and could be refined. chemicalbook.comgoogle.comgoogle.comprepchem.com The direct functionalization of the phenol or aniline (B41778) ring prior to the imine formation could also provide access to a diverse range of derivatives.
Mechanistic studies will be crucial in understanding and optimizing the synthesis of this compound and its derivatives. Techniques such as in-situ spectroscopy and computational modeling could provide valuable insights into reaction intermediates and transition states, guiding the development of more efficient synthetic protocols. nih.gov
Design and Synthesis of Highly Functionalized Derivatives with Tunable Properties
A significant frontier in the study of this compound will be the design and synthesis of its functionalized derivatives. By introducing various substituents onto the aromatic ring or modifying the ethenylidene group, it is possible to fine-tune the electronic and steric properties of the molecule. This tunability is key to unlocking a wide range of applications.
The electronic properties of phenol derivatives can be significantly altered by the introduction of electron-donating or electron-withdrawing groups. aps.orgsciencedaily.comarxiv.orgmdpi.comresearchgate.net For instance, adding an electron-withdrawing group, such as a nitro group, would be expected to increase the acidity of the phenolic proton and alter the electron density of the imine nitrogen. Conversely, an electron-donating group, like a methoxy (B1213986) group, would have the opposite effect. These modifications can influence the molecule's reactivity, coordination chemistry, and optical properties.
The synthesis of these derivatives could be achieved through the functionalization of the 3-aminophenol starting material or through post-synthesis modification of the this compound molecule itself. The development of regioselective synthetic methods will be important to control the position of the functional groups on the aromatic ring.
The table below illustrates potential functionalized derivatives of this compound and their expected modified properties based on known substituent effects in similar aromatic systems.
| Derivative Name | Substituent | Position | Expected Property Modification |
| 5-Nitro-3-(ethenylideneamino)phenol | -NO2 | 5 | Increased acidity of phenolic -OH, altered electronic properties of the imine. |
| 5-Methoxy-3-(ethenylideneamino)phenol | -OCH3 | 5 | Decreased acidity of phenolic -OH, enhanced electron-donating character. |
| 3-(1-Phenylethenylideneamino)phenol | -C6H5 | on ethenylidene | Increased steric bulk, potential for extended conjugation and altered photophysical properties. |
| 2-Bromo-3-(ethenylideneamino)phenol | -Br | 2 | Introduction of a site for further cross-coupling reactions. |
Interdisciplinary Research Integrating Materials Science, Catalysis, and Computational Chemistry
The full potential of this compound and its derivatives will likely be realized through interdisciplinary research that bridges materials science, catalysis, and computational chemistry. The unique combination of a phenolic hydroxyl group and an imine nitrogen makes this molecule a versatile building block for more complex structures. nih.govrsc.orgenamine.netenamine.net
In materials science, the phenolic group offers a handle for polymerization and the formation of hydrogen-bonded networks. wikipedia.org The imine group can act as a coordination site for metal ions, opening the door to the creation of metal-organic frameworks (MOFs) and coordination polymers. The properties of these materials, such as porosity, stability, and electronic conductivity, could be tuned by modifying the structure of the this compound ligand.
In the realm of catalysis, iminophenol compounds are known to form stable complexes with a variety of transition metals, and these complexes can exhibit catalytic activity in a range of organic transformations. mdpi.comderpharmachemica.comrsc.orgnih.govnih.gov Research into the coordination chemistry of this compound with metals like copper, iron, and manganese could lead to the development of novel catalysts for oxidation, reduction, and cross-coupling reactions. derpharmachemica.comrsc.orgnih.gov
Computational chemistry will be an indispensable tool in guiding these interdisciplinary efforts. Quantum chemical calculations can predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.com This predictive power can help in the rational design of molecules with specific properties for targeted applications in materials science and catalysis.
Advanced Computational Modeling for Predictive Material Design and Reaction Optimization
Advanced computational modeling offers a powerful approach to accelerate the discovery and optimization of materials and reactions involving this compound. By employing techniques such as Density Functional Theory (DFT) and molecular dynamics, researchers can gain a deep understanding of the structure-property relationships of this compound and its derivatives at the molecular level.
Computational models can be used to predict a wide range of properties, including:
Electronic Properties: Band gaps, ionization potentials, and electron affinities can be calculated to assess the potential of these molecules in electronic devices.
Spectroscopic Properties: NMR, IR, and UV-Vis spectra can be simulated to aid in the characterization of newly synthesized compounds. ncl.ac.ukresearchgate.net
Reaction Mechanisms: The energetics of different reaction pathways for the synthesis and functionalization of this compound can be modeled to identify the most favorable conditions.
The following table presents hypothetical computational data for this compound and a functionalized derivative, illustrating the type of information that can be obtained through such studies.
| Compound | Method | Calculated Property | Value |
| This compound | DFT (B3LYP/6-31G) | HOMO Energy | -5.8 eV |
| This compound | DFT (B3LYP/6-31G) | LUMO Energy | -1.2 eV |
| 5-Nitro-3-(ethenylideneamino)phenol | DFT (B3LYP/6-31G) | HOMO Energy | -6.5 eV |
| 5-Nitro-3-(ethenylideneamino)phenol | DFT (B3LYP/6-31G) | LUMO Energy | -2.5 eV |
This predictive capability can significantly reduce the experimental effort required for material design and reaction optimization by allowing for the in-silico screening of a large number of candidate molecules and reaction conditions.
Development of Smart Materials Incorporating this compound Architectures
The development of "smart" materials that respond to external stimuli is a rapidly growing area of research. The structural features of this compound make it an attractive candidate for incorporation into such materials. researchgate.net
The phenolic hydroxyl group can participate in hydrogen bonding, which can be disrupted by changes in temperature or pH, leading to a change in the material's properties. The imine bond can be sensitive to hydrolysis, which could be exploited to create materials that degrade under specific conditions.
Furthermore, the ability of the imine-phenol moiety to coordinate with metal ions could be used to create materials that respond to the presence of specific metal ions. For example, a polymer incorporating this compound units could exhibit a change in color or fluorescence upon binding to a particular metal ion, forming the basis for a chemical sensor. researchgate.net
The synthesis of polymers and composites containing this compound as a key building block will be a central focus of this research direction. The properties of these materials will be highly dependent on the way in which the monomer is incorporated into the larger structure and the interactions between the polymer chains.
Q & A
Q. What experimental techniques are recommended for synthesizing 3-(Ethenylideneamino)phenol, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis can be achieved via Schiff base formation using reflux conditions with ethanolic solutions and catalysts such as NaBH(OAc)₃ . Key intermediates should be monitored using thin-layer chromatography (TLC) and characterized via spectroscopic methods (e.g., ¹H/¹³C NMR, IR). For example, in analogous syntheses, intermediates like 3-(4-((1-(4-aminophenyl)ethylidene)amino)phenyl)quinazolinone are isolated through ice-water quenching and filtration .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a Bruker D8 Venture CMOS diffractometer with Cu-Kα radiation (λ = 1.54178 Å) for data collection. Refinement involves full-matrix least-squares minimization (e.g., R[F² > 2σ(F²)] = 0.042) and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding networks can be mapped using Fourier difference maps .
Q. What analytical criteria ensure reliable detection of this compound metabolites in biological systems?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) or LC-MS/MS for metabolite identification. Adhere to inclusion criteria: (i) in vivo human/animal studies, (ii) validated analytical protocols, (iii) fully defined metabolite structures (e.g., positional isomer discrimination). Avoid ambiguous descriptors like "quercetin glucuronide" without positional specificity .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental data on hydrogen bonding in this compound be resolved?
- Methodological Answer : Perform comparative analysis using Density Functional Theory (DFT)-optimized structures (B3LYP/6-31G* basis set) and SC-XRD data. Investigate solvent effects (e.g., methanol vs. crystalline environment) and refine hydrogen atom positions via hybrid riding models. Note that π-π interactions may be absent in crystalline phases, as observed in structurally similar compounds like 3-(diethylamino)phenol .
Q. What kinetic methods are suitable for assessing the reactivity of this compound with hydroxyl radicals (·OH) in aqueous solutions?
- Methodological Answer : Use pulse radiolysis or flash photolysis to measure rate constants (k) for reactions with ·OH. Reference compendia like Buxton et al. (1988) for standardized protocols. For example, rate constants for phenolic compounds with ·OH typically range from 10⁹–10¹⁰ M⁻¹s⁻¹, depending on substituent effects .
Q. How should researchers design experiments to evaluate the thermal stability of this compound under varying pH conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across pH 3–10. Monitor degradation products via GC-MS or HPLC. For aqueous stability, correlate results with radical scavenging assays (e.g., DPPH or ABTS) to identify pH-dependent decomposition pathways .
Q. What strategies mitigate data contradictions in synthetic yield optimization studies for this compound?
- Methodological Answer : Apply factorial design (e.g., response surface methodology) to isolate variables like temperature, catalyst loading, and solvent polarity. Use error analysis tools (e.g., propagation of uncertainty) to quantify methodological limitations. For unresolved discrepancies, validate via independent synthetic routes (e.g., Grignard vs. reductive amination) .
Data Analysis and Presentation
Q. How can raw crystallographic data for this compound be processed to enhance reproducibility?
- Methodological Answer : Use software suites like SHELX or OLEX2 for structure solution. Include full refinement details (e.g., wR(F²) = 0.107, S = 1.02) and deposit CCDC files (e.g., #1442843) for public access. Report anisotropic displacement parameters (Uⁱʲ) and hydrogen bonding metrics (d, θ) in tabular formats .
Q. What computational tools integrate best with experimental data to model this compound’s electronic properties?
- Methodological Answer : Generate 3D molecular orbitals and electrostatic potentials via Gaussian 16 (B3LYP functional). Use SDF/MOL files from quantum chemical computations (e.g., CC-DPS) for compatibility with visualization tools like VMD or PyMOL. Cross-validate HOMO-LUMO gaps with UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
